1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one
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Overview
Description
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products .
Preparation Methods
The synthesis of 1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound may also activate or inhibit various biochemical pathways and enzymes, leading to its diverse biological effects.
Comparison with Similar Compounds
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives, such as:
2-amino-5-bromo-1,3,4-thiadiazole: Used as a key building block for the synthesis of various biologically active compounds.
4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one: Used in the synthesis of imidazotriazole-incorporated thiazoles with antibacterial efficacy.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
98027-26-0 |
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Molecular Formula |
C5H5BrN2OS |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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